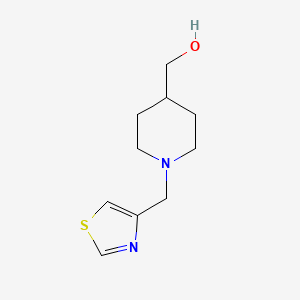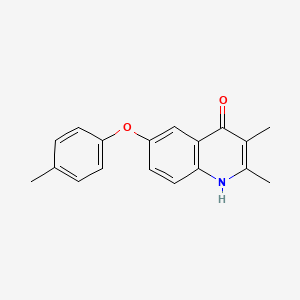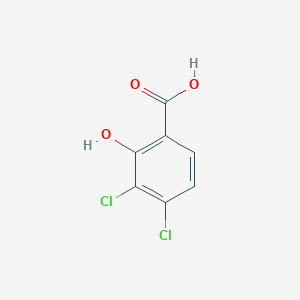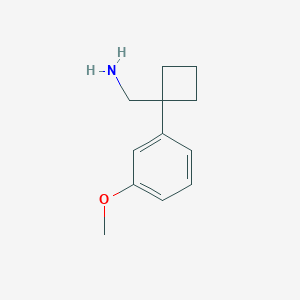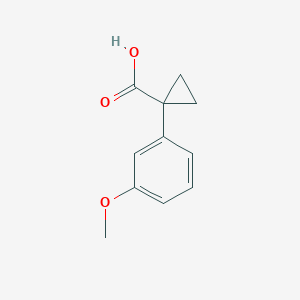
2-Phenoxypyrimidin-5-amine
Overview
Description
“2-Phenoxypyrimidin-5-amine” is an organic compound with a molecular formula of C10H9N3O. It has a molecular weight of 187.2 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which could include this compound, has been reported in literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The IUPAC name of this compound is 2-phenoxy-5-pyrimidinamine . The InChI code for the compound is 1S/C10H9N3O/c11-8-6-12-10 (13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2 .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 187.2 and its molecular formula is C10H9N3O.
Scientific Research Applications
A2B Adenosine Receptor Antagonism
2-Phenoxypyrimidin-5-amine derivatives have been identified as potent and selective A2B adenosine receptor antagonists. Compound LAS38096, a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, exhibited high affinity for the A2B receptor with significant selectivity over other adenosine receptors. It demonstrated efficacy in functional in vitro models, suggesting potential therapeutic applications in diseases mediated by the A2B adenosine receptor (Vidal et al., 2007).
Antimicrobial Activity
Heterocycles derived from 2-aminopyrimidines, including those related to this compound, have shown antimicrobial activities. These compounds, synthesized through various chemical reactions, were screened for their effectiveness against microbial strains, indicating their potential as antimicrobial agents (Abdel-Mohsen, 2003).
Kinase Inhibition for Anticancer Therapy
Novel 2,4-disubstituted-5-fluoropyrimidines, sharing a core structure with this compound, have been explored as potential kinase inhibitors, particularly in anticancer research. These compounds have been synthesized with the intention of discovering new therapeutic agents for cancer treatment, highlighting the importance of the pyrimidine core in medicinal chemistry (Wada et al., 2012).
Analgesic and Anti-inflammatory Agents
Some derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown promising results in experimental models, outperforming standard drugs in some cases and demonstrating low ulcer indices for potent compounds, indicating their potential as safer analgesic and anti-inflammatory drugs (Chhabria et al., 2007).
Proton-Coupled Electron Transfer
The electron-transfer properties of phenol derivatives, including those related to this compound, have been studied, revealing insights into the mechanisms of proton-coupled electron transfer. This research contributes to a better understanding of chemical reactivity and could inform the design of new materials and catalytic processes (Rhile et al., 2004).
Future Directions
Pyrimidines, including 2-aminopyrimidines, have been studied for their anti-inflammatory activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions for the development of new pyrimidines, possibly including 2-Phenoxypyrimidin-5-amine, as anti-inflammatory agents .
properties
IUPAC Name |
2-phenoxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIWOAICJBBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249640-57-0 | |
| Record name | 2-phenoxypyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



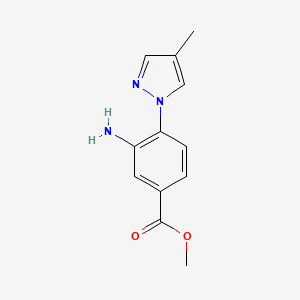
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)

![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
